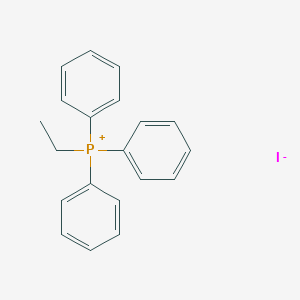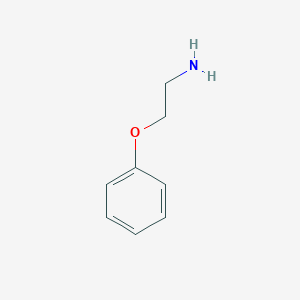
2H-Pyrrole-2-thione, 4-ethoxy-1,5-dihydro-1-(4-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyrrole-2-thione, 4-ethoxy-1,5-dihydro-1-(4-methylphenyl)- is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. The presence of a thione group (C=S) and various substituents like p-tolyl and ethoxy groups can significantly influence the chemical properties and reactivity of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrole-2-thione, 4-ethoxy-1,5-dihydro-1-(4-methylphenyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method might include the reaction of p-tolylamine with ethyl acetoacetate, followed by cyclization and introduction of the thione group using Lawesson’s reagent or phosphorus pentasulfide.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2H-Pyrrole-2-thione, 4-ethoxy-1,5-dihydro-1-(4-methylphenyl)- can undergo various chemical reactions, including:
Oxidation: Conversion of the thione group to a sulfoxide or sulfone.
Reduction: Reduction of the thione group to a thiol.
Substitution: Electrophilic or nucleophilic substitution reactions at the aromatic ring or the pyrrole nitrogen.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various halogenating agents, alkylating agents, or acylating agents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its unique chemical structure.
Industry: Used in the production of specialty chemicals, dyes, and materials.
Mechanism of Action
The mechanism of action of 2H-Pyrrole-2-thione, 4-ethoxy-1,5-dihydro-1-(4-methylphenyl)- depends on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The presence of the thione group and other substituents can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-4-ethoxy-1H-pyrrole-2(5H)-thione
- 1-p-Tolyl-4-methoxy-1H-pyrrole-2(5H)-thione
- 1-p-Tolyl-4-ethoxy-1H-pyrrole-2(5H)-one
Uniqueness
2H-Pyrrole-2-thione, 4-ethoxy-1,5-dihydro-1-(4-methylphenyl)- is unique due to the specific combination of substituents, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the p-tolyl group and ethoxy group can provide distinct properties compared to other similar compounds.
Properties
CAS No. |
141694-15-7 |
|---|---|
Molecular Formula |
C13H15NOS |
Molecular Weight |
233.33 g/mol |
IUPAC Name |
3-ethoxy-1-(4-methylphenyl)-2H-pyrrole-5-thione |
InChI |
InChI=1S/C13H15NOS/c1-3-15-12-8-13(16)14(9-12)11-6-4-10(2)5-7-11/h4-8H,3,9H2,1-2H3 |
InChI Key |
OFPHJOVHRHUJEL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=S)N(C1)C2=CC=C(C=C2)C |
Canonical SMILES |
CCOC1=CC(=S)N(C1)C2=CC=C(C=C2)C |
Synonyms |
2H-Pyrrole-2-thione, 4-ethoxy-1,5-dihydro-1-(4-methylphenyl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



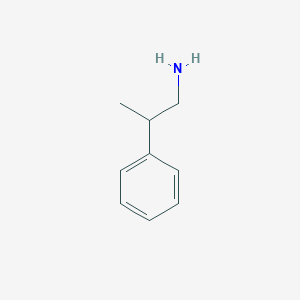
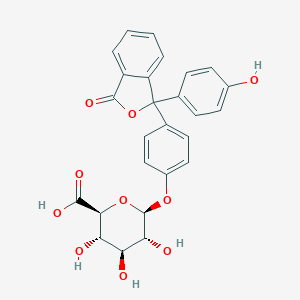
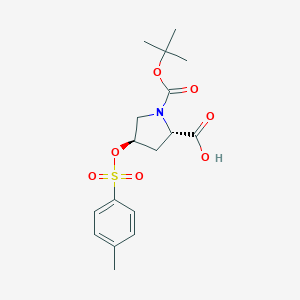
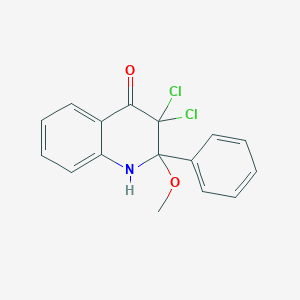
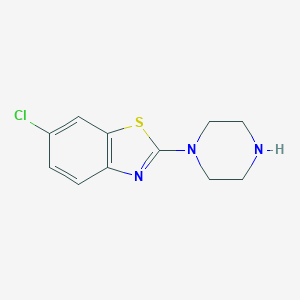
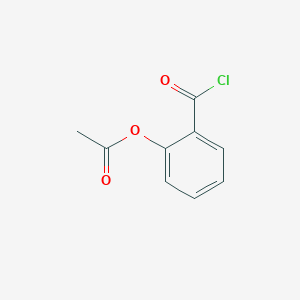
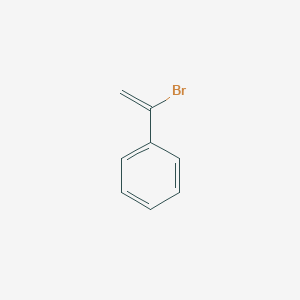
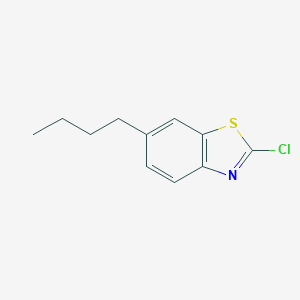
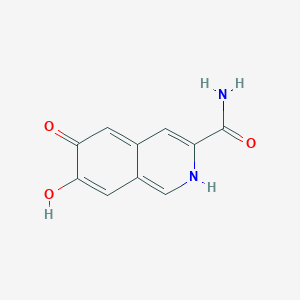
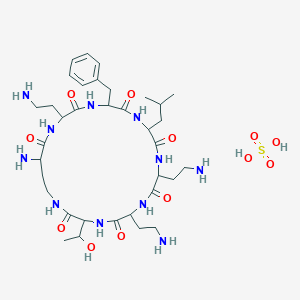
![1,2,6-Trimethyl-1H-benzo[d]imidazole](/img/structure/B128689.png)
